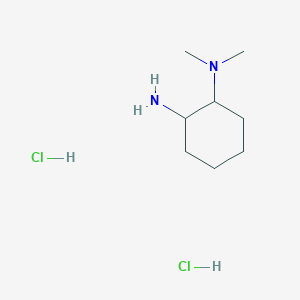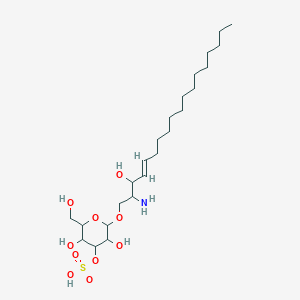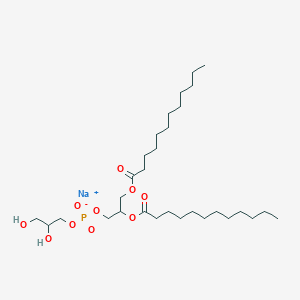
1,2-二氨基环己烷二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N1-dimethylcyclohexane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C8H18N2·2HCl. It is a derivative of cyclohexane, where two amino groups are substituted at the 1 and 2 positions, and both amino groups are further methylated. This compound is often used as a ligand in various chemical reactions due to its ability to stabilize transition metal complexes.
科学研究应用
N1,N1-dimethylcyclohexane-1,2-diamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a ligand in various catalytic reactions, particularly in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and as a stabilizer for transition metal complexes in industrial processes.
作用机制
Target of Action
N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride, also known as 2-N,2-N-dimethylcyclohexane-1,2-diamine;dihydrochloride, is primarily used as a ligand in organic synthesis reactions . A ligand is a molecule that binds to another (usually larger) molecule. In this case, the compound acts as a catalyst to promote various reactions.
Mode of Action
The compound interacts with its targets by promoting N-alkenylation and N-alkylation reactions of amides . Alkenylation and alkylation are processes by which an alkene or alkyl group is introduced into a molecule. The presence of the dimethylamino groups in the cyclohexane ring structure of the compound likely facilitates these reactions.
Biochemical Pathways
The compound is involved in copper-catalyzed C-N coupling reactions . These reactions are crucial in the synthesis of various organic compounds. For instance, it can be used in the synthesis of vinylsulfoximines from NH sulfoximes and vinyl bromides, and N-arylpyridones from reactions between 2-substituted pyridines and aryl halides .
Result of Action
The primary result of the compound’s action is the facilitation of specific organic synthesis reactions. By acting as a ligand and promoting N-alkenylation and N-alkylation reactions, it enables the formation of new organic compounds .
生化分析
Biochemical Properties
N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride acts as a ligand in biochemical reactions, facilitating the formation of various products through copper-catalyzed C-N coupling reactions . It interacts with enzymes such as copper(I) iodide, promoting the synthesis of vinylsulfoximines from NH sulfoximes and vinyl bromides, N-arylpyridones from 2-substituted pyridines and aryl halides, and N-aryl amines from amines and aryl iodides or aryl bromides . These interactions are crucial for the compound’s role in biochemical synthesis.
Cellular Effects
N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular enzymes and proteins can lead to changes in cell function, including alterations in metabolic pathways and gene regulation . These effects are essential for understanding the compound’s impact on cellular health and function.
Molecular Mechanism
The molecular mechanism of N1,N1-dimethylcyclohexane-1,2-diamine dihydrochloride involves its role as a ligand in catalytic reactions. It binds to copper ions, facilitating the formation of reactive intermediates that promote the desired chemical transformations . This binding interaction is critical for the compound’s ability to catalyze N-alkenylation and N-alkylation reactions, leading to the synthesis of various biochemical products .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N1,N1-dimethylcyclohexane-1,2-diamine dihydrochloride can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is crucial for optimizing experimental protocols and ensuring reliable results.
Dosage Effects in Animal Models
The effects of N1,N1-dimethylcyclohexane-1,2-diamine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Identifying the optimal dosage is essential for maximizing the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound’s role in promoting N-alkenylation and N-alkylation reactions highlights its importance in biochemical synthesis and metabolic regulation. Understanding these pathways is vital for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of N1,N1-dimethylcyclohexane-1,2-diamine dihydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation, affecting its overall activity and function. Studying the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic applications and ensuring targeted delivery.
Subcellular Localization
N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in biochemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-dimethylcyclohexane-1,2-diamine dihydrochloride typically involves the following steps:
Cyclohexane-1,2-diamine Synthesis: The starting material, cyclohexane-1,2-diamine, can be synthesized through the hydrogenation of o-phenylenediamine.
Methylation: The cyclohexane-1,2-diamine is then methylated using formaldehyde and formic acid in a reductive amination process to yield N1,N1-dimethylcyclohexane-1,2-diamine.
Formation of Dihydrochloride Salt: The final step involves the reaction of N1,N1-dimethylcyclohexane-1,2-diamine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for N1,N1-dimethylcyclohexane-1,2-diamine dihydrochloride are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves continuous flow reactors for the hydrogenation and methylation steps, followed by crystallization to obtain the dihydrochloride salt.
化学反应分析
Types of Reactions
N1,N1-dimethylcyclohexane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
N-alkylation and N-alkenylation: It acts as a ligand in copper-catalyzed C-N coupling reactions.
Substitution Reactions: It can participate in substitution reactions with halides to form N-aryl amines and N-aryl pyridones.
Common Reagents and Conditions
Copper Catalysts: Used in C-N coupling reactions.
Aryl Halides: React with the compound to form N-aryl derivatives.
Vinyl Bromides: Used in the synthesis of vinylsulfoximines.
Major Products
N-aryl amines: Formed from reactions with aryl iodides or bromides.
N-aryl pyridones: Obtained via reactions with substituted pyridines.
Vinylsulfoximines: Synthesized from NH sulfoximes and vinyl bromides.
相似化合物的比较
Similar Compounds
- N,N′-Dimethylethylenediamine
- 1,2-Diaminocyclohexane
- N,N′-Dimethyl-1,2-cyclohexanediamine
Uniqueness
N1,N1-dimethylcyclohexane-1,2-diamine dihydrochloride is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This makes it particularly effective as a ligand in catalytic reactions, offering advantages in terms of stability and reactivity compared to other similar compounds.
属性
IUPAC Name |
2-N,2-N-dimethylcyclohexane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-10(2)8-6-4-3-5-7(8)9;;/h7-8H,3-6,9H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJVMZDYSWJIIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![I+/--L-Fucopyranosyl-(1a2)-I(2)-D-galactopyranosyl-(1a2)-I+/--D-xylopyranosyl-(1a6)-[I+/--D-xylopyranosyl-(1a6)-I(2)-D-glucopyranosyl-(1a4)]-I(2)-D-glucopyranosyl-(1a4)-D-glucitol](/img/structure/B1148528.png)
